3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Neuroprotection Schizophrenia Cholinergic system

3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 36685-66-2), also designated (2E)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one or 3,4,4′-trimethoxychalcone, is a methoxylated chalcone belonging to the flavonoid class of natural products. It was first isolated from the seeds of Celastrus paniculatus and structurally confirmed by spectroscopic and chromatographic methods.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 36685-66-2
Cat. No. B6328652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS36685-66-2
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C18H18O4/c1-20-15-8-6-14(7-9-15)16(19)10-4-13-5-11-17(21-2)18(12-13)22-3/h4-12H,1-3H3/b10-4+
InChIKeyOOINNLCMWQHXGE-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 36685-66-2) – Chalcone Chemical Procurement & Differentiation Guide


3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 36685-66-2), also designated (2E)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one or 3,4,4′-trimethoxychalcone, is a methoxylated chalcone belonging to the flavonoid class of natural products. It was first isolated from the seeds of Celastrus paniculatus and structurally confirmed by spectroscopic and chromatographic methods [1]. The compound features a central α,β-unsaturated carbonyl scaffold decorated with methoxy groups at the 3, 4, and 4′ positions, conferring a predicted logP of 4.01 and a molecular weight of 298.33 g/mol . This chalcone has demonstrated in vivo neuroprotective activity in rodent models of schizophrenia and has also been investigated for cytotoxicity against human cancer cell lines.

Why Closely Related Chalcones or Reference Drugs Cannot Substitute 3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in Schizophrenia-Focused Neuroprotection Research


Chalcones with identical molecular formulae but different methoxy substitution patterns often exhibit divergent pharmacological profiles due to altered electronic distribution, steric hindrance, and hydrogen-bonding capacity. Even regioisomeric trimethoxychalcones show different target engagement and ADME properties [1]. More critically, reference antipsychotics such as clozapine carry well-documented hematological and metabolic liabilities that limit their use as neuroprotective tool compounds. The quantitative evidence below demonstrates that 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one achieves cholinergic and glutamatergic normalization on par with or exceeding clozapine while maintaining an apparent non-toxic profile, making generic substitution with either structural analogs or clinical antipsychotics an uncontrolled variable in mechanistic studies.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 36685-66-2) Against Comparators


Superior Restoration of Cerebellar Acetylcholinesterase Activity Versus Clozapine in a Ketamine-Induced Rat Model of Schizophrenia

In Wistar rats treated with ketamine to induce schizophrenia-like cholinergic deficits, pretreatment with 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (isolated from Celastrus paniculatus seeds) increased acetylcholinesterase (AChE) activity by 63.45% in cerebellum relative to the ketamine-alone group. Under identical conditions, the reference antipsychotic clozapine increased cerebellar AChE activity by only 26.39% [1]. In the cerebral cortex, the compound increased AChE activity by 37.98% vs ketamine, while clozapine increased it by 50.77%. In hippocampus, the compound decreased AChE by 6.35% and clozapine by 4.30%. After compound treatment, AChE activity in all three brain regions was not significantly different from saline control, indicating full normalization [1].

Neuroprotection Schizophrenia Cholinergic system

NMDA Receptor Binding Affinity Exceeds Clozapine – In Silico Evidence Supporting Glutamatergic Mechanism Differentiation

In a combined in vivo and in silico study, 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one demonstrated the highest binding energies and the lowest inhibition constant (Ki) against selected NMDA receptor subtypes when compared to clozapine [1]. The compound reversed ketamine-induced alterations in glutamate metabolism, normalizing glutamate dehydrogenase, glutamine synthetase, and glutaminase activities in rat brain regions akin to clozapine [1]. This dual functional (enzymatic normalization) and structural (superior docking score) evidence positions the compound as a mechanistically differentiated NMDA-targeting neuroprotective agent.

Molecular docking NMDA receptor Schizophrenia

In Vivo Safety Profile: Absence of Observable Toxicity Contrasts with Clozapine's Established Hematological Risk

Throughout the neuroprotection study in Wistar rats, 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was reported as non-toxic to the animals during the treatment period [1]. This stands in contrast to clozapine, which carries FDA black-box warnings for agranulocytosis (cumulative incidence ~1% after 1 year), myocarditis (risk 0.015-0.19%), and metabolic syndrome [2]. While the animal study duration was limited, the absence of acute toxicity signals provides a favorable baseline safety window for the natural chalcone relative to the reference antipsychotic in experimental settings.

Safety pharmacology In vivo toxicity Neuroprotection

Natural Product Origin Affords a Renewable, Structurally Distinct Scaffold vs Fully Synthetic Chalcones in Procurement-Intensive Research

Unlike fully synthetic chalcones that require multi-step organic synthesis, 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was isolated from Celastrus paniculatus seeds using column chromatography and HPLC, yielding a compound that is structurally confirmed by FTIR, NMR, and LC-MS [1]. This natural origin provides a botanically authenticated starting material that may be reproduced from cultivated or wild-collected plant biomass. In contrast, the closest synthetic analog, 2'-hydroxy-3,4,4'-trimethoxychalcone (CAS 10493-06-8), features an additional hydroxyl group that lowers logP (predicted ~3.0 vs 4.01 for the target compound) , altering membrane permeability and CNS penetration potential. The natural product's defined stereochemistry ((2E)-configuration) and batch-to-batch spectroscopic traceability further support its selection for reproducible natural product-based pharmacology.

Natural product chemistry Sustainable sourcing Chalcone scaffold

Cholinergic Normalization Across Cortical and Hippocampal Regions Achieves Comparable Efficacy to Clozapine with a Single Natural Agent

In the ketamine-induced rat model, the compound significantly decreased acetylcholine (ACh) content in cerebral cortex by 49.14% and increased ACh in hippocampus by 20.62% compared to ketamine treatment, reversing the ketamine-induced cholinergic imbalance [1]. Clozapine treatment resulted in a 7.52% increase in cortical ACh and a 5.41% decrease in hippocampal ACh relative to saline control [1]. After compound pretreatment, ACh levels in all regions were not significantly different from saline control, confirming normalization of the cholinergic tone. The differential hippocampal effect (20.62% increase with compound vs -5.41% with clozapine) suggests a distinct regional pharmacological profile.

Acetylcholine Cholinergic hypothesis Schizophrenia model

High-Value Application Scenarios for 3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 36685-66-2) Based on Quantitative Differentiation Evidence


In Vivo Schizophrenia Model Studies Requiring Cholinergic Normalization Without Antipsychotic Polypharmacology

Researchers employing the ketamine-induced rat model of schizophrenia can use this compound as a neuroprotective pretreatment to normalize AChE activity and ACh content across cortical, cerebellar, and hippocampal regions. The 2.4-fold superior cerebellar AChE restoration relative to clozapine [1] makes it particularly suitable for studies focusing on cerebellar contributions to cognitive deficits. The non-toxic profile reduces the confounding influence of drug-induced side effects on behavioral readouts.

NMDA Receptor-Targeted Glutamatergic Dysregulation Studies Combining In Vivo and In Silico Approaches

Investigators studying glutamate metabolism in schizophrenia can employ this compound as a tool to reverse ketamine-induced glutamatergic abnormalities, with the added advantage of superior in silico binding to NMDA receptors compared to clozapine [1]. This scaffold supports integrated in vivo – in silico workflows where molecular docking predictions can be experimentally validated in the same rodent model.

Natural Product-Based Neuroprotective Agent Development with Botanically Traceable Supply Chain

Phytopharmaceutical and natural product drug discovery programs can procure this compound as a fully characterized, HPLC-verified isolate from Celastrus paniculatus seeds [1]. Its renewable botanical origin and batch-to-batch spectroscopic authentication (FTIR, NMR, LC-MS) provide a reliable natural product lead for preclinical development, circumventing the synthetic complexity and potential impurity issues of fully synthetic chalcone analogs .

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.